molecular formula C21H25N5O3S B2389961 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2194901-83-0

3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2389961
CAS No.: 2194901-83-0
M. Wt: 427.52
InChI Key: DZZOSPBXCZMENZ-UHFFFAOYSA-N
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Description

3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Anti-arrhythmic Activity

Compounds incorporating elements such as thiazole, triazole, and piperidine have been explored for their anti-arrhythmic properties. A study by Abdel‐Aziz et al. (2009) delved into the synthesis and evaluation of some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, demonstrating significant anti-arrhythmic activity for some of the synthesized compounds. This suggests potential cardiovascular applications for similar compounds in drug discovery and development processes (Abdel‐Aziz, B. F. Abdel-Wahab, M. El-Sharief, & Mohamed M. Abdulla, 2009).

Antimicrobial Activity

Research by Patel, Agravat, and Shaikh (2011) into new pyridine derivatives incorporating benzothiazoles and piperazine showed variable and modest antimicrobial activities against investigated strains of bacteria and fungi. The structural incorporation of benzothiazole and piperazine moieties into a compound might confer it with potential as a lead in antimicrobial drug research, highlighting the relevance of such structures in combating microbial resistance (Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Anticancer Properties

Compounds featuring benzimidazole, triazole, and piperidine frameworks have been subjected to molecular docking studies to assess their potential as inhibitors of cancer-related targets. A study by Karayel (2021) focused on the anti-cancer properties of various benzimidazole derivatives bearing the 1,2,4-triazole moiety, employing density functional theory and molecular docking to elucidate the mechanism behind their anti-cancer properties. Such studies underscore the importance of these structural motifs in the design of new anticancer agents (Karayel, 2021).

Enzyme Inhibition

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, as detailed in a study by Pancholia et al. (2016), has been identified as a new anti-mycobacterial chemotype. The research demonstrated the synthesis and biological evaluation of benzo[d]thiazole-2-carboxamides for their anti-tubercular activity and enzyme inhibition potential, indicating the utility of such compounds in addressing infectious diseases and enzymatic regulation (Pancholia, Tejas M. Dhameliya, P. Shah, et al., 2016).

Properties

IUPAC Name

5-[1-(1,3-benzothiazole-6-carbonyl)piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-29-10-9-25-21(28)26(16-5-6-16)19(23-25)15-3-2-8-24(12-15)20(27)14-4-7-17-18(11-14)30-13-22-17/h4,7,11,13,15-16H,2-3,5-6,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZOSPBXCZMENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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